molecular formula C10H10N2O2 B165131 3-Methyl-1-benzofuran-2-carbohydrazide CAS No. 53524-81-5

3-Methyl-1-benzofuran-2-carbohydrazide

Cat. No.: B165131
CAS No.: 53524-81-5
M. Wt: 190.2 g/mol
InChI Key: SNUIRFLZLMGGLO-UHFFFAOYSA-N
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Description

3-Methyl-1-benzofuran-2-carbohydrazide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

It has been suggested that it may inhibit the growth of bacteria by binding to their DNA . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in DNA replication and transcription.

Molecular Mechanism

The exact molecular mechanism of action of 3-Methyl-1-benzofuran-2-carbohydrazide is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-benzofuran-2-carbohydrazide typically involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{C10H8O3} + \text{N2H4} \rightarrow \text{C10H10N2O2} + \text{H2O} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.

Major Products:

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of benzofuran-2-carbohydrazine derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-Methyl-1-benzofuran-2-carbohydrazide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: Utilized in the synthesis of advanced materials with specific properties.

Comparison with Similar Compounds

  • 3-Methylbenzofuran-2-carboxylic acid
  • 3-Methyl-1-benzofuran-2-carbohydrazine
  • Benzofuran-2-carbohydrazide

Comparison: 3-Methyl-1-benzofuran-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-methyl-1-benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUIRFLZLMGGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365807
Record name 3-methyl-1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53524-81-5
Record name 3-methyl-1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key structural features of 3-methyl-1-benzofuran-2-carbohydrazide?

A1: this compound is characterized by a benzofuran ring system with a methyl substituent at the 3-position and a carbohydrazide moiety at the 2-position [, , ]. This structure allows for potential modifications to explore structure-activity relationships and optimize its properties for various applications.

Q2: How does the conformation of this compound vary in its crystal structure?

A2: Studies have shown that this compound can adopt slightly twisted conformations in its crystal structure []. The dihedral angle between the benzofuran ring system and the plane of the carbohydrazide unit can vary depending on the specific crystallographic packing and intermolecular interactions.

Q3: What types of intermolecular interactions are observed in the crystal structures of this compound and its derivatives?

A3: Crystallographic studies reveal that this compound molecules can interact with each other through a variety of non-covalent forces [, ]. These include N—H⋯N and N—H⋯O hydrogen bonds, which can lead to the formation of dimers, trimers, or more extended networks. Additionally, weaker C—H⋯O hydrogen bonds and π–π interactions contribute to the overall crystal packing. These intermolecular interactions are crucial for understanding the solid-state properties of this compound and its derivatives.

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